molecular formula C14H8F4N2 B3287349 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole CAS No. 84409-38-1

4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole

Cat. No.: B3287349
CAS No.: 84409-38-1
M. Wt: 280.22 g/mol
InChI Key: ZJYABPVUKCKLOT-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole is a fluorinated indazole derivative with the molecular formula C14H8F4N2 and a molecular weight of 280.22 g/mol . This compound is characterized by the presence of four fluorine atoms at positions 4, 5, 6, and 7 on the indazole ring, a methyl group at position 3, and a phenyl group at position 1. It is primarily used in research and development, particularly in the fields of pharmaceuticals and materials science.

Preparation Methods

The synthesis of 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole typically involves the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the indazole ring The reaction conditions generally include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process

Chemical Reactions Analysis

4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole can undergo various chemical reactions, including:

Scientific Research Applications

4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. The exact pathways involved would vary based on the specific biological context and the target molecule .

Comparison with Similar Compounds

4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole can be compared with other fluorinated indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,5,6,7-tetrafluoro-3-methyl-1-phenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4N2/c1-7-9-10(15)11(16)12(17)13(18)14(9)20(19-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYABPVUKCKLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=C2F)F)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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